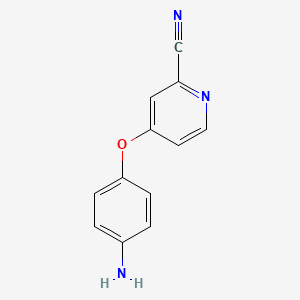

4-(4-Aminophenoxy)pyridine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-aminophenoxy)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-8-10-7-12(5-6-15-10)16-11-3-1-9(14)2-4-11/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAZISXKEOERSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Aminophenoxy)pyridine-2-carbonitrile

Foreword

4-(4-Aminophenoxy)pyridine-2-carbonitrile is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a pyridine core linked to an aminophenol moiety via an ether linkage, serves as a crucial building block for more complex molecules, including potent kinase inhibitors used in targeted therapies.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary synthetic pathways to this molecule, grounded in mechanistic principles and practical laboratory considerations. We will delve into the causality behind experimental choices, offer detailed protocols, and present troubleshooting strategies to empower the successful synthesis and optimization of this valuable intermediate.

The Principal Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially relevant pathway for constructing the this compound scaffold is the nucleophilic aromatic substitution (SNAr) reaction.[3][4] This mechanism is predicated on the reaction between an electron-rich nucleophile and an electron-deficient aromatic ring that possesses a suitable leaving group.

Mechanistic Rationale:

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. In this synthesis, the nucleophile is the phenoxide ion, generated in situ from 4-aminophenol.

-

Formation of a Meisenheimer Complex: This attack disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5] The negative charge is delocalized across the ring and, critically, is stabilized by electron-withdrawing groups.

-

Elimination and Aromatization: The reaction concludes with the expulsion of the leaving group (typically a halide), which restores the aromaticity of the pyridine ring and yields the final product.

The pyridine ring in the electrophile, 4-chloropyridine-2-carbonitrile, is inherently electron-deficient. This deficiency is significantly enhanced by the presence of the strongly electron-withdrawing nitrile (-C≡N) group at the 2-position. This group activates the ring towards nucleophilic attack, particularly at the C4 (para) position, by effectively stabilizing the intermediate Meisenheimer complex through resonance.[3]

Caption: Core SNAr synthesis pathway.

Deep Dive: Causality Behind Experimental Choices

The success of the SNAr synthesis hinges on the judicious selection of reactants, base, solvent, and reaction temperature. Each choice is driven by underlying chemical principles designed to maximize yield and minimize side reactions.

Reactant Selection

-

The Pyridine Electrophile (e.g., 4-Chloropyridine-2-carbonitrile): The choice of leaving group is critical. For SNAr reactions, the reactivity order is generally F > Cl > Br > I, as the more electronegative halogens better stabilize the electron-deficient carbon, making it more susceptible to nucleophilic attack.[4] However, 4-chloropyridine-2-carbonitrile is frequently used due to its commercial availability and cost-effectiveness, providing a good balance of reactivity and practicality.

-

The Nucleophile (4-Aminophenol): This molecule presents two potential nucleophilic centers: the amino (-NH₂) group and the hydroxyl (-OH) group. Under basic conditions, the phenolic hydroxyl group is significantly more acidic than the amino group. It is readily deprotonated to form a phenoxide anion (-O⁻). This phenoxide is a much stronger nucleophile than the neutral amino group, ensuring that the reaction proceeds almost exclusively via O-arylation to form the desired ether linkage.[6]

The Role of the Base

A base is essential to generate the highly nucleophilic phenoxide from 4-aminophenol.[4] The choice of base influences reaction rate and requirements for reaction conditions.

-

Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive, and commonly used base. It is sufficient for deprotonating the phenol but is heterogeneous in many organic solvents, sometimes leading to longer reaction times.

-

Potassium tert-Butoxide (KOtBu): A strong, non-nucleophilic base that ensures rapid and complete deprotonation of the phenol.[7] Its use can accelerate the reaction.

-

Sodium Hydride (NaH): A very strong base that irreversibly deprotonates the phenol, driving the equilibrium towards the phenoxide.[4] Crucially, reactions with NaH must be conducted under strictly anhydrous conditions, as it reacts violently with water.

Solvent and Temperature

The solvent must solubilize the reactants and stabilize the charged Meisenheimer intermediate. Polar aprotic solvents are ideal for SNAr reactions.

-

Common Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices due to their high polarity and high boiling points, which allow the reaction to be heated.[2][7]

-

Reaction Temperature: These reactions typically require heating to overcome the activation energy barrier associated with disrupting the pyridine's aromaticity. A temperature range of 80-120°C is common, with the optimal temperature being determined empirically to ensure a reasonable reaction rate without promoting decomposition or side reactions.[4][7]

Quantitative Data & Experimental Protocol

Summary of Reagents and Conditions

| Component | Role | Molar Mass ( g/mol ) | Molar Equivalents | Notes |

| 4-Chloropyridine-2-carbonitrile | Electrophile | 138.56 | 1.0 | Limiting Reagent |

| 4-Aminophenol | Nucleophile | 109.13 | 1.1 - 1.2 | Slight excess ensures complete consumption of the electrophile. |

| Potassium Carbonate (K₂CO₃) | Base | 138.21 | 2.0 - 2.5 | Anhydrous grade is preferred. |

| Dimethylformamide (DMF) | Solvent | 73.09 | - | Anhydrous grade is required to prevent side reactions. |

| Reaction Conditions | ||||

| Temperature | - | - | - | 100 - 120 °C |

| Time | - | - | - | 4 - 12 hours (Monitor by TLC/LC-MS) |

| Atmosphere | - | - | - | Inert (Nitrogen or Argon) |

| Typical Yield | - | - | - | 75 - 90% (Variable based on scale and purity) |

Step-by-Step Laboratory Protocol

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a reproductive toxin; handle with care.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-chloropyridine-2-carbonitrile (1.0 eq) and anhydrous potassium carbonate (2.2 eq).

-

Addition of Reagents: Add 4-aminophenol (1.1 eq) to the flask.

-

Solvent Addition: Add anhydrous DMF via syringe to the flask until a stirrable slurry is formed (approx. 5-10 mL of DMF per gram of the limiting reagent).

-

Reaction: Begin vigorous stirring and heat the reaction mixture to 110 °C using an oil bath.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-chloropyridine-2-carbonitrile is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the dark mixture into a beaker containing ice-water (approx. 10x the volume of DMF used). This will precipitate the crude product.

-

Stir the resulting slurry for 30 minutes to ensure complete precipitation.

-

-

Isolation:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts.

-

Wash the cake with a small amount of cold diethyl ether or hexane to aid in drying.

-

-

Purification:

Troubleshooting and Optimization

Caption: A logical workflow for troubleshooting low-yield reactions.

Common Issues & Solutions: [4]

-

Incomplete Deprotonation: If a weak base like K₂CO₃ results in a low yield, it may indicate incomplete formation of the phenoxide. Switching to a stronger base like NaH or KOtBu can drive the reaction to completion. Ensure all reagents and solvents are anhydrous, as water will quench strong bases.

-

Low Reaction Temperature: SNAr reactions have a significant activation energy. If the reaction is sluggish, gradually increasing the temperature (e.g., from 100°C to 120°C) can substantially increase the rate.

-

Side Product Formation: While O-arylation is strongly favored, minor N-arylation or other side reactions can occur. Purification by recrystallization or chromatography is essential to isolate the product with high purity.

An Alternative Two-Step Synthetic Pathway

An alternative, albeit longer, route involves an initial SNAr reaction with 4-nitrophenol, followed by the chemical reduction of the nitro group.

Rationale: The strongly electron-withdrawing nitro group on 4-nitrophenol increases the acidity of its phenolic proton, facilitating its deprotonation. This can sometimes lead to a cleaner and faster SNAr reaction. The subsequent reduction of an aromatic nitro group to an amine is a classic, high-yielding transformation in organic synthesis.

Step 1: SNAr Reaction This step is identical to the primary pathway, but substitutes 4-aminophenol with 4-nitrophenol.

Step 2: Nitro Group Reduction The intermediate, 4-(4-nitrophenoxy)pyridine-2-carbonitrile, is then reduced. Common and effective methods include:

-

Catalytic Hydrogenation: H₂ gas with a palladium on carbon catalyst (Pd/C) in a solvent like ethanol or ethyl acetate.

-

Metal/Acid Reduction: Iron powder in acetic or hydrochloric acid (Fe/HCl) is a cost-effective and robust method for large-scale reductions.[10][11]

Caption: A two-step alternative synthesis via a nitro-intermediate.

Conclusion

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction between an activated 4-halopyridine-2-carbonitrile and 4-aminophenol. A thorough understanding of the SNAr mechanism and the specific roles of the base, solvent, and temperature allows for the rational design and optimization of the experimental protocol. By carefully controlling these parameters, researchers can reliably produce this key intermediate, facilitating the advancement of drug discovery programs that depend on this versatile chemical scaffold.

References

-

Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]

-

Title: In 4-aminophenol which is more reactive towards nucleophilic substitution reaction, phenolic OH or aromatic amino? Source: ResearchGate URL: [Link]

-

Title: 4 - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: 4-Aminopyridine-2-carbonitrile | C6H5N3 | CID 23131454 Source: PubChem URL: [Link]

-

Title: Synthesis of Paracetamol by Acetylation of 4-Aminophenol Source: The Student Room URL: [Link]

-

Title: 2-[4-(Aminomethyl)phenoxy]pyridine-4-carbonitrile | C13H11N3O | CID 106485729 Source: PubChem URL: [Link]

-

Title: Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach Source: National Institutes of Health (NIH) URL: [Link]

- Title: US20080262236A1 - Process for the Preparation of 4-Carbonyl)

-

Title: via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of Source: Organic Syntheses URL: [Link]

-

Title: Nucleophilic Aromatic Substitution Source: Unknown URL: [Link]

-

Title: SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS Source: Semantic Scholar URL: [Link]

-

Title: Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210 Source: National Institutes of Health (NIH) URL: [Link]

- Title: CN1807415A - 4-aminopyridine preparation method Source: Google Patents URL

- Title: CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline Source: Google Patents URL

- Title: CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine Source: Google Patents URL

-

Title: Method for synthesizing 4-chloro-pyridine Source: Eureka | Patsnap URL: [Link]

-

Title: Pyridine Synthesis: Cliff Notes Source: Baran Lab URL: [Link]

- Title: CN103360306A - Method for synthesizing 4-chloro-pyridine Source: Google Patents URL

-

Title: Process For Producing 4 Aminopyridines Source: Quick Company URL: [Link]

-

Title: Synthetic development and applications of 4-aminopyridine Source: ResearchGate URL: [Link]

- Title: CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl)

-

Title: SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS Source: MDPI URL: [Link]

-

Title: WO 2012/095691 Al Source: Googleapis.com URL: [Link]

- Title: CN104974085A - Preparation method of 2-chloro-4-aminopyridine Source: Google Patents URL

-

Title: Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method Source: MDPI URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scranton.edu [scranton.edu]

- 6. researchgate.net [researchgate.net]

- 7. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Aminophenoxy)pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)pyridine-2-carbonitrile is a heterocyclic organic compound of significant interest in the field of medicinal chemistry. Its molecular architecture, featuring a pyridine-2-carbonitrile core linked to an aminophenoxy moiety, positions it as a valuable building block in the synthesis of complex pharmaceutical agents. The presence of multiple functional groups—a nitrile, a pyridine ring, an ether linkage, and an aromatic amine—imparts a unique combination of electronic and steric properties, making it a versatile synthon for creating diverse chemical libraries.

Notably, this compound and its close analogs are key intermediates in the synthesis of multi-kinase inhibitors, such as the FDA-approved drug Sorafenib, which is utilized in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] The pyridine-2-carboxamide scaffold, a close derivative, is considered a "privileged structure" due to its frequent appearance in biologically active compounds, where it often engages in crucial hydrogen bonding interactions with biological targets.[2] Understanding the fundamental physicochemical properties of this compound is therefore paramount for its effective utilization in drug design, process development, and formulation.

This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its role in medicinal chemistry.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. Due to the limited availability of direct experimental data for this specific compound, values from its constitutional isomer, 6-(4-aminophenoxy)pyridine-3-carbonitrile, and the parent scaffolds are included for comparative purposes and to provide a scientifically grounded estimation of its properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 6-(4-Aminophenoxy)pyridine-3-carbonitrile (Isomer) | 4-Aminopyridine-2-carbonitrile (Core Scaffold) | Pyridine-2-carbonitrile (Core Scaffold) |

| Molecular Formula | C₁₂H₉N₃O[3] | C₁₂H₉N₃O | C₆H₅N₃ | C₆H₄N₂ |

| Molecular Weight | 211.22 g/mol | 211.22 g/mol [4] | 119.12 g/mol | 104.11 g/mol |

| CAS Number | 565204-45-7[3] | 1094672-05-5[4] | 98139-15-2 | 100-70-9 |

| Melting Point | Not reported | Not reported | Not reported | 29 °C |

| Boiling Point | Not reported | Not reported | Not reported | 224.5 °C |

| Calculated LogP | Not reported | 1.88[4] | 0.2 | 0.4 |

| Hydrogen Bond Donors | 1 | 1[4] | 1 | 0 |

| Hydrogen Bond Acceptors | 3 | 3[4] | 3 | 2 |

| pKa (most basic) | Estimated: 3-5 | Not reported | Not reported | 0.26 (conjugate acid) |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (predicted) | Not reported | Not reported | Soluble in water, alcohol, ether, and benzene |

Experimental Protocols for Physicochemical Characterization

The following section details robust, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound.

Determination of Aqueous Solubility

The aqueous solubility of a compound is a critical parameter that influences its bioavailability and formulation development. The shake-flask method is the gold standard for determining equilibrium solubility.

Experimental Workflow for Solubility Determination

Figure 1: Workflow for aqueous solubility determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This allows the system to reach thermodynamic equilibrium.

-

Sample Processing: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the suspension to pellet the excess solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Experimental Workflow for LogP Determination

Figure 2: Workflow for LogP determination via the shake-flask method.

Step-by-Step Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous phase.

-

Partitioning: In a vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the vial vigorously for at least one hour to ensure the compound has fully partitioned between the two phases.

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and octanol layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the aqueous and octanol layers using HPLC-UV.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound's ionizable groups. For this compound, the pKa of the aminophenyl group and the pyridine nitrogen are of interest. Potentiometric titration is a classic and accurate method for pKa determination.

Experimental Workflow for pKa Determination

Figure 3: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent system, such as a water-cosolvent mixture, to ensure complete dissolution.

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the ionizable group has been protonated or deprotonated.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

Figure 4: Proposed synthesis of this compound.

General Synthetic Procedure:

-

To a solution of 4-aminophenol in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃).

-

To this mixture, add 4-chloropyridine-2-carbonitrile.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent like ethyl acetate.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenoxy rings. The protons of the aminophenyl group will likely appear as two doublets in the aromatic region, and the protons of the pyridine ring will also exhibit characteristic splitting patterns. The amine protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for all 12 carbon atoms in the molecule, with the nitrile carbon appearing at a characteristic downfield shift.

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (211.22 g/mol ).

Applications in Medicinal Chemistry

The structural motifs present in this compound make it a highly valuable scaffold in drug discovery. The pyridine ring can act as a hydrogen bond acceptor, while the aminophenyl group can serve as a hydrogen bond donor. The ether linkage provides a degree of conformational flexibility.

The primary application of this and related compounds is as key intermediates in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By serving as a core structure, this compound allows for the systematic modification and elaboration of its functional groups to create a library of compounds that can be screened for inhibitory activity against various kinases. The nitrile group can also be a precursor to other functional groups, such as amides or tetrazoles, further expanding its synthetic utility.

Conclusion

This compound is a synthetically versatile and medicinally relevant molecule. While a complete set of experimentally determined physicochemical data is not yet publicly available, this guide has provided a comprehensive overview of its known and estimated properties, along with robust protocols for their determination. A clear understanding of these fundamental characteristics is essential for researchers and scientists working to leverage this important building block in the development of novel therapeutics.

References

-

PubChem. 2-[4-(Aminomethyl)phenoxy]pyridine-4-carbonitrile. [Link]

-

PubChem. 4-Aminopyridine-2-carbonitrile. [Link]

-

PubChem. Pyridine-2-carbonitrile. [Link]

-

ResearchGate. Synthesis and Characterization of Conjugated Pyridine-(N-diphenylamino) Acrylonitrile Derivatives: Photophysical Properties. [Link]

-

MDPI. Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. [Link]

-

OUCI. Fluorescence properties of pyridine and pyridine-carbonitrile derivatives: photophysical and structural analysis. [Link]

-

PubMed. Pyridones in drug discovery: Recent advances. [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

ResearchGate. Synthesis of 4-aminophenoxy phthalonitrile. [Link]

-

Royal Society of Chemistry. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Sorafenib Intermediate: High-Purity Pharmaceutical Chemical for Advanced Synthesis and Research. [Link]

- Google Patents. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.

-

MDPI. Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. [Link]

- Google Patents. EP2394994A1 - One-pot process for the synthesis of dalfampridine.

Sources

- 1. EP2394994A1 - One-pot process for the synthesis of dalfampridine - Google Patents [patents.google.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. parchem.com [parchem.com]

- 4. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide - Google Patents [patents.google.com]

4-(4-Aminophenoxy)pyridine-2-carbonitrile: Identification, Synthesis, and Application in Modern Drug Discovery

An In-depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of 4-(4-aminophenoxy)pyridine-2-carbonitrile (CAS No. 565204-45-7), a heterocyclic building block of significant interest to medicinal chemists and drug development professionals. The document details the compound's core identification parameters, including its chemical structure and physicochemical properties. A detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution is presented, with an emphasis on the causal reasoning behind experimental choices. Furthermore, this guide explores the compound's strategic importance as a key intermediate, particularly in the development of kinase inhibitors, contextualized by its relationship to approved therapeutics like Sorafenib. Safety, handling, and analytical characterization are also discussed to provide a complete operational framework for researchers.

Introduction: The Strategic Value of the Pyridine-Ether Scaffold

In the landscape of modern drug discovery, certain molecular scaffolds are recognized as "privileged structures" due to their recurring presence in a multitude of biologically active compounds. The pyridine ring system is a quintessential example, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for a phenyl group, often improving aqueous solubility and pharmacokinetic profiles[1].

The specific molecule, this compound, merges this privileged pyridine core with an aminophenoxy ether linkage. This combination is not merely incidental; it forms the backbone of numerous targeted therapies, particularly kinase inhibitors. The N-methylcarboxamide analog of this compound is a known key intermediate in the industrial synthesis of Sorafenib, a multi-kinase inhibitor used in cancer therapy[2][3]. This connection underscores the industrial and therapeutic relevance of the this compound core as a foundational element for developing next-generation therapeutics, including inhibitors of critical oncology targets like c-Met and Hematopoietic Progenitor Kinase 1 (HPK1)[4]. This guide serves as a technical resource for scientists leveraging this high-value intermediate in their research and development pipelines.

Core Compound Identification

Accurate identification is the cornerstone of reproducible scientific research. The primary identifiers and computed physicochemical properties for this compound are summarized below.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 565204-45-7 | [5] |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₂H₉N₃O | [5] |

| Molecular Weight | 211.22 g/mol | Calculated |

| Canonical SMILES | C1=CC(=CC=C1N)OC2=CC(=NC=C2)C#N | N/A |

| InChI Key | WUAFDQWRXXMCBX-UHFFFAOYSA-N | [6] |

Table 2: Physicochemical and Computed Properties

| Property | Value | Source |

| XLogP3 | 1.9 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Topological Polar Surface Area | 71.9 Ų | [7] |

| Heavy Atom Count | 15 | N/A |

Analytical & Spectroscopic Characterization

While a comprehensive public spectral database for this specific compound is limited, its structure allows for the confident prediction of key analytical signatures based on well-understood principles of spectroscopy and data from analogous structures.

-

¹H NMR (Proton NMR): The proton spectrum is expected to be complex in the aromatic region (approx. 6.5-8.5 ppm). Key features would include two distinct sets of doublets for the para-substituted aminophenoxy group and three distinct signals for the pyridine ring protons. The protons on the aminophenoxy ring ortho to the amine group will appear most upfield due to the electron-donating effect of the -NH₂ group. The pyridine proton adjacent to the electron-withdrawing nitrile group will be the most downfield.

-

¹³C NMR (Carbon NMR): The spectrum should display 12 distinct carbon signals. The carbon of the nitrile group (C≡N) is expected around 115-120 ppm. The carbon atoms bonded to the ether oxygen and the amino group will show characteristic shifts, influenced by their respective heteroatoms. Data for related structures like bis[4-(4-aminophenoxy)phenyl]sulfone can provide reference points for the phenoxy carbons[8].

-

Mass Spectrometry (MS): In an LC-MS analysis using electrospray ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 212.23. High-resolution mass spectrometry (HRMS) should confirm the elemental composition consistent with C₁₂H₉N₃O.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key expected absorption bands include:

-

N-H stretching: Two distinct bands in the 3350-3450 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

C≡N stretching: A sharp, medium-intensity band around 2220-2230 cm⁻¹, confirming the nitrile group[9].

-

C-O-C stretching: Strong bands in the 1200-1250 cm⁻¹ region, indicative of the aryl ether linkage.

-

C=N and C=C stretching: Multiple bands in the 1500-1650 cm⁻¹ region from the aromatic rings.

-

Synthesis and Purification Protocol

The most logical and field-proven approach for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This method is widely used for creating aryl ether linkages, particularly when the aromatic ring is activated by electron-withdrawing groups, such as the nitrile group on the pyridine ring.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-aminophenol (1.0 eq.), 4-chloropyridine-2-carbonitrile (1.0 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).

-

Causality Insight: 4-chloropyridine-2-carbonitrile is the electrophile. The pyridine ring is "electron-deficient," and this deficiency is enhanced by the strongly electron-withdrawing nitrile (-CN) group, making the C4 position susceptible to nucleophilic attack. 4-aminophenol serves as the nucleophile. A base is required to deprotonate the hydroxyl group of 4-aminophenol, forming the more potent phenoxide nucleophile. Cesium carbonate is often preferred as it is more soluble in organic solvents and its larger cation can improve reaction kinetics.

-

-

Solvent Addition and Reaction: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to the flask to dissolve the reactants (concentration typically 0.1-0.5 M). Purge the system with nitrogen for 10-15 minutes. Heat the reaction mixture to 80-120 °C.

-

Causality Insight: Polar aprotic solvents are essential. They effectively solvate the cations (K⁺ or Cs⁺) but do not strongly solvate the phenoxide anion, leaving it "naked" and highly reactive. Heating is necessary to overcome the activation energy of the reaction.

-

-

Monitoring and Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-chloropyridine-2-carbonitrile) is consumed (typically 4-12 hours). Upon completion, cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product and dissolve the inorganic salts.

-

Causality Insight: Quenching the reaction in water is a standard procedure to halt the reaction and facilitate product isolation by precipitation, as the organic product is typically insoluble in water.

-

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Causality Insight: This liquid-liquid extraction separates the desired organic product from water-soluble impurities. The brine wash further aids in the removal of water from the organic phase.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. Purify the crude solid by either flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Role and Application in Drug Discovery

This compound is not just an intermediate; it is a strategic scaffold that positions key pharmacophoric features in three-dimensional space. Its primary value lies in its role as a versatile building block for constructing complex molecules with therapeutic potential.

-

Kinase Inhibitor Scaffolding: The molecule provides a rigid core that can be elaborated upon. The primary amine (-NH₂) is a key functional handle for introducing diverse side chains, most commonly through urea or amide bond formation. This is precisely the strategy used in the synthesis of Sorafenib and other kinase inhibitors, where this amine is reacted with an isocyanate[10].

-

Bioisosteric Replacement: The pyridine-ether motif can act as a bioisostere for other structures found in active molecules, such as an amide or a different heterocyclic system, allowing for fine-tuning of properties like solubility, metabolism, and target binding affinity[1].

-

Vector for Target Engagement: The nitrogen atom in the pyridine ring and the ether oxygen can act as hydrogen bond acceptors, interacting with key residues in the hinge region of protein kinases, a common binding motif for Type I and Type II inhibitors.

Caption: Role of the core scaffold in generating diverse, targeted therapeutics.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure contains moieties (cyanopyridine, aminophenol) for which toxicological data exist. Therefore, stringent safety precautions based on analogous compounds are mandatory[11][12][13]. This compound should be handled as if it were acutely toxic and an irritant.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield[11].

-

Skin Protection: Use chemical-resistant gloves (nitrile or neoprene recommended), a flame-retardant lab coat, and closed-toe shoes[11].

-

Respiratory Protection: Handle exclusively within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required[12].

-

-

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Ensure adequate ventilation and prevent dust generation and accumulation[14].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.

-

-

First Aid Measures:

-

Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[12].

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention[11].

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention[11].

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[11].

-

-

Disposal: All waste containing this compound should be treated as hazardous chemical waste. Dispose of in a sealed, labeled container in accordance with all local, state, and federal regulations[11].

Conclusion

This compound is a high-value chemical entity whose strategic importance in drug discovery, particularly in the synthesis of kinase inhibitors, is well-established. Its synthesis is achievable through robust and scalable SNAr chemistry. A thorough understanding of its identification parameters, handling requirements, and synthetic rationale enables researchers to effectively and safely utilize this potent building block in the creation of novel and impactful therapeutics.

References

- BenchChem. (2025). Personal protective equipment for handling 4-(4-Aminophenoxy)pyridine-2-carboxamide.

- Parchem. (n.d.). This compound (Cas 565204-45-7).

- PubChem. (n.d.). 2-[4-(Aminomethyl)phenoxy]pyridine-4-carbonitrile.

- TCI Chemicals. (2025).

- Fisher Scientific. (2010).

- Fisher Scientific. (2005).

- Li, S.-M., et al. (2011). Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.

- Fluorochem. (n.d.). 6-(4-Aminophenoxy)pyridine-3-carbonitrile.

- BenchChem. (2025). Application Note: Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide.

- PubChem. (n.d.). Pyridine-2-carbonitrile.

- PubChem. (n.d.). 4-Aminopyridine-2-carbonitrile.

- TCI Chemicals. (n.d.). 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide.

- PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide.

- Jubilant Ingrevia. (2024).

- ChemicalBook. (n.d.). 4-Aminophenylacetonitrile(3544-25-0) 1H NMR spectrum.

- BenchChem. (2025). Benchmarking 4-(4-Aminophenoxy)pyridine-2-carboxamide Derivatives: A Comparative Guide for Drug Discovery Professionals.

- BenchChem. (2025). Comparative Analysis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Analogs as Potent Anticancer Agents.

- Al-Zaydi, K. M. (2002). Synthesis of Aminonicotinonitriles and Diaminopyridines Through Base-Catalyzed Ring Transformation of 2H-Pyran-2-ones. Molecules, 7, 923-933.*

- BLDpharm. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide.

- Bankston, D., et al. (2002). Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. Organic Process Research & Development, 6, 777-781.*

- TCI Chemicals. (n.d.). 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide 284462-37-9.

- Keglevich, G., et al. (2021). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile. Crystals, 11(8), 938.*

- PubChem. (n.d.). 3-[(4-Aminophenyl)methoxy]pyridine-2-carbonitrile.

- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.

-

NIST. (n.d.). 2-Pyridinecarbonitrile. [Link]

- Kavalek, J., et al. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.

- Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Open Chemistry, 2(4), 589-597.*

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide | 284462-37-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. parchem.com [parchem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 2-[4-(Aminomethyl)phenoxy]pyridine-4-carbonitrile | C13H11N3O | CID 106485729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bis[4-(4-aminophenoxy)phenyl]sulfone(13080-89-2) 13C NMR spectrum [chemicalbook.com]

- 9. 2-Pyridinecarbonitrile [webbook.nist.gov]

- 10. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

A Comprehensive Guide to the Spectral Analysis of 4-(4-Aminophenoxy)pyridine-2-carbonitrile

This technical guide provides an in-depth exploration of the spectral analysis of 4-(4-Aminophenoxy)pyridine-2-carbonitrile, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. With full editorial control, this document is structured to offer not just data, but a foundational understanding of the principles behind the spectral characteristics of this compound. Our approach is grounded in scientific integrity, providing expert insights into the causality of experimental choices and ensuring that the described protocols are self-validating.

The pyridine-2-carbonitrile scaffold is a recognized "privileged" structure in medicinal chemistry, frequently appearing in biologically active compounds.[1] This particular derivative, with its aminophenoxy substituent, presents a unique electronic and structural profile, making a thorough spectral analysis essential for its characterization, quality control, and further development in therapeutic applications. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally analogous compounds and first principles to provide a robust predictive analysis.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound, with the chemical formula C₁₂H₉N₃O, is the foundation of its spectral signature.[2] The molecule is comprised of a pyridine ring, a phenyl ring, an ether linkage, an amine group, and a nitrile group. Each of these functional groups gives rise to characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, we can predict a complex spectrum with distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a characteristic signal for the amine protons.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Amine (NH₂) | ~4.0-5.0 | Broad Singlet | 2H | The chemical shift is influenced by hydrogen bonding and solvent. The broadness is due to quadrupole broadening and chemical exchange. |

| Phenyl Protons | ~6.7-7.2 | Multiplet | 4H | Protons on the aminophenoxy ring will appear as a complex multiplet due to their differing electronic environments. |

| Pyridine Protons | ~7.0-8.5 | Multiplet | 3H | The electron-withdrawing nature of the nitrogen atom and the nitrile group will deshield the pyridine protons, shifting them downfield. |

Note: Predicted values are based on data from similar aminophenoxy and pyridine-2-carbonitrile structures.[3][4]

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Nitrile (C≡N) | ~115-120 | The sp-hybridized carbon of the nitrile group typically appears in this region.[5] |

| Aromatic Carbons | ~110-160 | A complex set of signals is expected for the carbons of the pyridine and phenyl rings.[6][7] |

| Carbonyl (C=O) | Not Applicable | - |

Note: Predicted values are based on data from analogous aromatic and heterocyclic systems.[3][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Predicted Key IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Stretching | ~3200-3500 | Medium-Broad |

| Nitrile (C≡N) | Stretching | ~2210-2230 | Sharp, Medium |

| Aromatic C-H | Stretching | ~3000-3100 | Medium |

| C-O-C (Ether) | Asymmetric Stretching | ~1230-1270 | Strong |

| Aromatic C=C | Stretching | ~1400-1600 | Medium-Strong |

Note: The predicted wavenumbers are based on characteristic absorption frequencies for these functional groups.[5][8][9] The nitrile stretch is a particularly diagnostic peak.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data:

| Technique | Parameter | Predicted Value/Characteristic |

| Electrospray Ionization (ESI) | [M+H]⁺ | m/z ≈ 212.08 |

| High-Resolution MS (HRMS) | Exact Mass of [M+H]⁺ | m/z ≈ 212.0818 |

The fragmentation pattern in the mass spectrum would likely involve cleavage of the ether bond and loss of the nitrile group, providing further structural confirmation.[10]

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The presence of conjugated aromatic systems in this compound will result in characteristic UV-Vis absorption bands.

Predicted UV-Vis Absorption Data:

| Solvent | Predicted λ_max (nm) | Electronic Transition |

| Ethanol/Methanol | ~250-280 and ~320-360 | π → π* and n → π* |

The absorption maxima are influenced by the extended conjugation between the pyridine and phenyl rings through the ether linkage. The amino group acts as an auxochrome, which can cause a bathochromic (red) shift to longer wavelengths.[11]

Experimental Protocols

To obtain empirical data for this compound, the following detailed experimental protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.[12]

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with a cuvette containing only the solvent.

-

Place the sample cuvette in the beam path and record the absorption spectrum over a range of approximately 200 to 800 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Visualizing the Workflow

The following diagram illustrates the integrated workflow for the comprehensive spectral analysis of this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. parchem.com [parchem.com]

- 3. rsc.org [rsc.org]

- 4. 4-Aminophenylacetonitrile(3544-25-0) 1H NMR spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. OLB-PM-39009909 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines: Insights on Their Bond-Shift Isomers by Matrix-Isolation IR Spectroscopy and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 10. The mass spectra of 4-aminophenanthrene and its trifluoroacetic anhydride and perfluoropropionic anhydride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijprajournal.com [ijprajournal.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Comprehensive Technical Guide to the Solubility and Stability of 4-(4-Aminophenoxy)pyridine-2-carbonitrile

Introduction

4-(4-Aminophenoxy)pyridine-2-carbonitrile is a novel heterocyclic compound with potential applications in pharmaceutical and materials science research. Its unique molecular structure, featuring a pyridine ring, a carbonitrile group, and an aminophenoxy moiety, suggests a complex physicochemical profile that warrants thorough investigation. This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound.

This document is intended for researchers, scientists, and professionals in drug development. It outlines detailed, field-proven methodologies for determining these critical parameters, which are fundamental to understanding the compound's behavior in biological and chemical systems. Given the limited publicly available experimental data for this specific molecule, this guide emphasizes robust, universally applicable protocols derived from international regulatory guidelines and best practices in pharmaceutical sciences. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Poor aqueous solubility can significantly hinder drug absorption and formulation development. This section details the methodologies for accurately determining the solubility of this compound.

Theoretical Considerations and Influencing Factors

The solubility of this compound is influenced by several structural features:

-

Lipophilicity: The pyridine and phenoxy groups contribute to the molecule's hydrophobicity.

-

Hydrogen Bonding: The amino group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, potentially enhancing aqueous solubility.

-

Ionizability: The basicity of the pyridine nitrogen and the amino group will influence solubility in a pH-dependent manner.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound will impact its dissolution.

Solution conditions such as pH, temperature, and the presence of co-solvents will also significantly affect solubility[1][2].

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound[3].

Objective: To determine the concentration of this compound in a saturated aqueous solution at equilibrium.

Materials and Reagents:

-

This compound (solid, high purity)

-

Purified water (USP grade)

-

Phosphate buffered saline (PBS), pH 7.4

-

A series of buffers with varying pH values (e.g., pH 2, 4, 6, 8, 10)

-

Organic solvents for stock solution preparation and analysis (e.g., DMSO, Methanol)

Procedure:

-

Add an excess amount of solid this compound to a series of vials containing the different aqueous media. The presence of undissolved solid is crucial to ensure saturation[3].

-

Seal the vials to prevent solvent evaporation.

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be experimentally determined[3].

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.

-

Dilute the filtered supernatant with an appropriate analytical solvent.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation:

The solubility data should be summarized in a clear, structured table.

| Medium | pH | Temperature (°C) | Solubility (µg/mL) |

| Purified Water | ~7.0 | 25 | Experimental Value |

| PBS | 7.4 | 37 | Experimental Value |

| Buffer 1 | 2.0 | 37 | Experimental Value |

| Buffer 2 | 4.0 | 37 | Experimental Value |

| Buffer 3 | 6.0 | 37 | Experimental Value |

| Buffer 4 | 8.0 | 37 | Experimental Value |

| Buffer 5 | 10.0 | 37 | Experimental Value |

Kinetic Solubility Assessment

For high-throughput screening in early drug discovery, kinetic solubility assays can be employed. These methods, such as nephelometry or direct UV analysis after filtration, provide a rapid assessment of a compound's tendency to precipitate from a solution initially prepared in an organic solvent like DMSO[2][4][5].

Part 2: Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of this compound is essential for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are a regulatory requirement and a scientific necessity to identify likely degradation products and to develop and validate stability-indicating analytical methods[6][7].

Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Objective: To evaluate the thermal stability and sensitivity to moisture of this compound over time.

Storage Conditions:

Procedure:

-

Place a sufficient quantity of this compound in containers that are impermeable to moisture and store them in stability chambers under the specified conditions[3].

-

At predetermined time points (e.g., 0, 3, and 6 months for accelerated testing; 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing), remove samples from the stability chambers[3][8][9][11].

-

Analyze the samples for appearance, assay (potency), degradation products, and other critical quality attributes using a validated, stability-indicating analytical method.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to identify potential degradation products and pathways[6][12]. The goal is to achieve 5-20% degradation of the active ingredient[12][13].

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C.

-

Base Hydrolysis: 0.1 M NaOH at 60°C.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Solid drug substance at 80°C (in 10°C increments above the accelerated testing temperature)[9].

-

Photostability: Expose the solid drug substance to a minimum of 1.2 million lux hours and 200 watt-hours/m² of light, as per ICH Q1B guidelines[7][13].

Procedure:

-

Prepare solutions of this compound in the respective stress media. For compounds not freely soluble in water, a co-solvent that does not degrade the compound may be used[13].

-

Incubate the samples for a defined period (e.g., up to 7 days), with periodic sampling to monitor the extent of degradation[13].

-

For hydrolytic studies, terminate the reaction by neutralizing the solution with a suitable acid or base[13].

-

Analyze the stressed samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.

Data Presentation:

The results of the forced degradation studies should be summarized in a table.

| Stress Condition | Conditions | % Degradation | Number of Degradants | Major Degradant (if identified) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Experimental Value | Experimental Value | Proposed Structure |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Experimental Value | Experimental Value | Proposed Structure |

| Oxidation | 3% H₂O₂, RT | Experimental Value | Experimental Value | Proposed Structure |

| Thermal | 80°C, solid state | Experimental Value | Experimental Value | Proposed Structure |

| Photolytic | 1.2 million lux hours | Experimental Value | Experimental Value | Proposed Structure |

Part 3: Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Forced Degradation Study Workflow

Caption: Workflow for forced degradation studies.

Conclusion

The experimental frameworks detailed in this guide provide a robust starting point for the comprehensive characterization of the solubility and stability of this compound. Adherence to these standardized, authoritative protocols will ensure the generation of high-quality, reliable data essential for advancing the research and development of this compound. The insights gained from these studies will be invaluable for formulation development, defining storage conditions, and ensuring the safety and efficacy of any potential applications.

References

- Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority.

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- Forced Degradation Testing | SGS Denmark.

- Forced Degradation Studies: Regulatory Considerations and Implementation.

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.

- Solubility Test | AxisPharm.

- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec.

- Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Pharmacy Board of Sierra Leone.

- Development of forced degradation and stability indicating studies of drugs—A review - NIH.

- Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS - Benchchem.

- Aqueous Solubility Assay - Enamine.

- In vitro solubility assays in drug discovery - PubMed.

Sources

- 1. Solubility Test | AxisPharm [axispharm.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. Forced Degradation Testing | SGS Denmark [sgs.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fdaghana.gov.gh [fdaghana.gov.gh]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

- 11. pharmacyboard.gov.sl [pharmacyboard.gov.sl]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Mechanism of Action of Aminophenoxy-pyridines

Abstract

The aminophenoxy-pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its "privileged" structure that enables the design of highly potent and selective therapeutic agents.[1] This guide provides an in-depth exploration of the primary mechanism of action for this class of compounds—kinase inhibition—with a particular focus on their role in disrupting oncogenic signaling pathways. We will dissect the molecular interactions that govern their inhibitory activity, present detailed experimental protocols for mechanism-of-action studies, and summarize key structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of aminophenoxy-pyridine-based therapeutics.

Introduction: The Aminophenoxy-Pyridine Scaffold

Pyridine and its derivatives are fundamental heterocyclic structures widely utilized in drug design, ranking as the second most common heterocycle in FDA-approved medicines.[2][3] The inclusion of a nitrogen atom in the aromatic ring modulates lipophilicity and enhances aqueous solubility and metabolic stability.[3] The aminophenoxy-pyridine core, in particular, has proven to be an exceptionally versatile scaffold for developing inhibitors that target a range of protein kinases, which are critical regulators of cellular processes.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. The structural modularity of the aminophenoxy-pyridine scaffold allows for systematic optimization of potency, selectivity, and pharmacokinetic properties, leading to the development of successful drugs like Sorafenib.[5][6]

Primary Mechanism of Action: Kinase Inhibition

The predominant mechanism of action for many biologically active aminophenoxy-pyridines is the inhibition of protein kinases. These compounds are often designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.

Molecular Interactions and Binding Modes

The aminophenoxy-pyridine core structure is adept at forming key interactions within the kinase active site. The pyridine nitrogen and the carboxamide group can form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain.[4] This interaction anchors the inhibitor in the ATP-binding pocket.

A significant subset of these compounds, including the multi-kinase inhibitor Sorafenib, function as Type II kinase inhibitors .[5] Unlike Type I inhibitors that bind to the active "DFG-in" conformation of the kinase, Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation.[5] This binding mode often results in greater selectivity, as it exploits a less-conserved allosteric pocket adjacent to the ATP-binding site.[5]

Disruption of Oncogenic Signaling: The Raf/MEK/ERK Pathway

A prime example of the therapeutic application of aminophenoxy-pyridines is the inhibition of the Raf/MEK/ERK (MAPK) signaling pathway, a critical cascade that drives tumor cell proliferation and survival.[4][6] Sorafenib, which is built upon a 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide core, is a potent inhibitor of Raf kinases (C-RAF, B-RAF, and mutant B-RAF).[4][7]

By blocking Raf, Sorafenib prevents the downstream phosphorylation and activation of MEK and ERK.[5][7] This blockade leads to a cascade of anti-tumor effects, including the downregulation of cyclin D1 (a key cell cycle regulator), inhibition of cell proliferation, and induction of apoptosis.[5]

Multi-Kinase Inhibition Profile

Many aminophenoxy-pyridine derivatives are not limited to a single target but exhibit a multi-kinase inhibition profile. Sorafenib, for example, also targets several receptor tyrosine kinases (RTKs) involved in tumor angiogenesis, such as VEGFR-2, VEGFR-3, and PDGFR-β.[4][7] This dual mechanism of directly inhibiting tumor cell proliferation and simultaneously cutting off the tumor's blood supply contributes to its clinical efficacy.[4][7] Other kinases targeted by various aminophenoxy-pyridine derivatives include c-Met, HPK1, and PDK-1.[4][8]

| Compound Class/Example | Primary Kinase Targets | Representative IC50 Values (nM) | Reference |

| Sorafenib | B-RAF, C-RAF, VEGFR-2, PDGFR-β, c-KIT | B-RAF: 22 nM, VEGFR-2: 90 nM | [7] |

| PF-02341066 (Crizotinib) | c-Met, ALK | c-Met: 6-7 nM (Kᵢ) | [9] |

| PF-04217903 | c-Met | c-Met: 6-7 nM (Kᵢ) | [9] |

| Pyridine-urea derivative 8e | VEGFR-2 | 3930 nM | [10] |

| Imidazolopyridine derivative | c-Met | c-Met: 0.55 nM | [3][11] |

Table 1: Representative inhibitory activities of aminophenoxy-pyridine and related pyridine-based compounds against key oncogenic kinases. Note: Crizotinib is an aminopyridine, structurally related and relevant.

Alternative Mechanisms of Action

While kinase inhibition is the most prominent mechanism, the aminophenoxy-pyridine scaffold is versatile enough to target other enzyme families. For instance, certain derivatives have been identified as potent, irreversible inhibitors of lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase.[7] LOXL2 is crucial for extracellular matrix remodeling, and its dysregulation is linked to fibrosis.[7] Inhibition of LOXL2 by these small molecules represents a therapeutic strategy for fibrotic diseases.[7]

Elucidating the Mechanism: Key Experimental Protocols

A multi-faceted approach is required to definitively characterize the mechanism of action of a novel aminophenoxy-pyridine derivative. This typically involves a combination of biochemical assays, cell-based assays, and target validation studies.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring ADP production.[12]

Materials:

-

Purified recombinant kinase and its specific substrate peptide.

-

ATP solution.

-

Test compound (e.g., aminophenoxy-pyridine derivative) stock solution in DMSO.

-

Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™).

-

White, opaque 384-well assay plates.

Methodology:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control.

-

Kinase/Inhibitor Pre-incubation: Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[12]

-

Initiate Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction. Incubate at 30°C for 1 hour.[12]

-

Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[12]

-

Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.[12]

-

Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.

-

Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[12]

Protocol: Western Blot for MAPK Pathway Modulation

This protocol assesses the effect of an inhibitor on the phosphorylation status of key proteins in the Raf/MEK/ERK pathway.[1][8]

Materials:

-

Cancer cell line (e.g., PLC/PRF/5, HepG2).[5]

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay kit (e.g., BCA assay).

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK, anti-phospho-MEK (p-MEK), anti-total-MEK, and a loading control (e.g., anti-GAPDH or β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Methodology:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the aminophenoxy-pyridine inhibitor for a specified time (e.g., 2-24 hours). Include an untreated or vehicle-treated control.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and heat to denature. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[1]

-

Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-